2-Thia-6-azaspiro[3.3]heptane hemioxalate

Lipophilicity Drug design ADME

2-Thia-6-azaspiro[3.3]heptane hemioxalate (CAS 1233143-48-0) is a heterocyclic spirocyclic building block consisting of two 2-thia-6-azaspiro[3.3]heptane free base units paired with one oxalic acid molecule (2:1 stoichiometry), yielding a molecular formula of C₁₂H₂₀N₂O₄S₂ and molecular weight of 320.43 g/mol. The free base core (C₅H₉NS, MW 115.20) features a rigid spiro[3.3]heptane scaffold incorporating one sulfur atom in the 2-position and one secondary amine nitrogen in the 6-position, with zero rotatable bonds.

Molecular Formula C12H20N2O4S2
Molecular Weight 320.4 g/mol
CAS No. 1233143-48-0
Cat. No. B1405779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-6-azaspiro[3.3]heptane hemioxalate
CAS1233143-48-0
Molecular FormulaC12H20N2O4S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
InChIKeyIUOHIXFWUIKFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thia-6-azaspiro[3.3]heptane Hemioxalate (CAS 1233143-48-0): Physicochemical Profile and Sourcing Overview


2-Thia-6-azaspiro[3.3]heptane hemioxalate (CAS 1233143-48-0) is a heterocyclic spirocyclic building block consisting of two 2-thia-6-azaspiro[3.3]heptane free base units paired with one oxalic acid molecule (2:1 stoichiometry), yielding a molecular formula of C₁₂H₂₀N₂O₄S₂ and molecular weight of 320.43 g/mol [1]. The free base core (C₅H₉NS, MW 115.20) features a rigid spiro[3.3]heptane scaffold incorporating one sulfur atom in the 2-position and one secondary amine nitrogen in the 6-position, with zero rotatable bonds [2]. The hemioxalate salt form is a solid at room temperature, typically supplied at ≥97% purity by multiple vendors, and is stored at 0–8 °C . This compound belongs to the broader class of azaspiro[3.3]heptanes that have gained prominence in medicinal chemistry as conformationally restricted bioisosteres of piperidine, morpholine, and piperazine fragments [3].

Why 2-Thia-6-azaspiro[3.3]heptane Hemioxalate Cannot Be Freely Interchanged with Oxa, Diaza, or Monocyclic Analogs


Substituting 2-thia-6-azaspiro[3.3]heptane hemioxalate with its closest in-class analogs—2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane—carries quantifiable risk because the heteroatom identity (S vs. O vs. N) directly governs lipophilicity (XLogP3 differs by ≥0.8 log units [1]), basicity (pKa spans ~9.6 to ~10.7 ), and topological polar surface area (TPSA differs by up to 16 Ų [2]). The sulfur atom additionally provides a unique, stepwise oxidation handle (sulfide → sulfoxide → sulfone) that is structurally absent in oxa and diaza analogs, enabling systematic modulation of logD and metabolic stability that cannot be replicated by oxygen or nitrogen heteroatoms . The hemioxalate (2:1) salt stoichiometry further distinguishes this compound from hydrochloride, 1:1 oxalate, or free base forms in terms of crystallinity, hygroscopicity, and solid-state stability [3]. These differences are not cosmetic; they directly affect solubility, permeability, and metabolic fate in lead optimization campaigns, making blind substitution a material risk to SAR continuity.

Quantitative Differentiation Evidence: 2-Thia-6-azaspiro[3.3]heptane Hemioxalate vs. Closest Analogs


Lipophilicity Shift of ΔXLogP3 = +0.8: 2-Thia- vs. 2-Oxa-6-azaspiro[3.3]heptane

The substitution of oxygen by sulfur in the 2-position of the azaspiro[3.3]heptane scaffold produces a measurable increase in computed lipophilicity. The free base of 2-thia-6-azaspiro[3.3]heptane has an XLogP3-AA of 0.1, compared to −0.7 for the oxa analog—a net increase of +0.8 log units [1]. This difference is attributable to the larger atomic radius and lower electronegativity of sulfur versus oxygen, which reduces hydrogen-bond acceptor strength and increases hydrophobicity. For context, a ΔlogP of +0.8 can shift a compound's position on the lipophilicity–permeability continuum sufficiently to alter oral absorption or CNS penetration class predictions [2].

Lipophilicity Drug design ADME

Basicity Discrimination: pKa 9.62 (Thia) vs. 10.69 (Diaza) Enables pH-Dependent Solubility and Permeability Tuning

The predicted pKa of the azetidine nitrogen in 2-thia-6-azaspiro[3.3]heptane is 9.62±0.20, compared to 10.69±0.20 for 2,6-diazaspiro[3.3]heptane and 9.73±0.20 for 2-oxa-6-azaspiro[3.3]heptane . The thia analog is approximately 1.07 pKa units less basic than the diaza analog and approximately 0.11 units less basic than the oxa analog. At physiological pH (7.4), a pKa of 9.62 means the thia compound is >99% protonated (calculated Henderson–Hasselbalch ratio: ~160:1 protonated:neutral), whereas the diaza analog (pKa 10.69) is protonated to an even greater extent (~2000:1). The lower basicity of the thia analog reduces the fraction permanently ionized at lysosomal pH (~5.0), potentially mitigating lysosomal trapping—a known liability for highly basic amines [1].

Basicity pKa Ionization state

Sulfur Oxidation State Tunability: A Unique Chemical Diversification Handle Absent in Oxa and Diaza Analogs

The sulfur atom in 2-thia-6-azaspiro[3.3]heptane can be sequentially oxidized to the sulfoxide (2-oxide) and sulfone (2,2-dioxide), each exhibiting distinct physicochemical properties. The 2,2-dioxide derivative has an ACD/LogP of −1.32 and ACD/LogD (pH 7.4) of −1.60, representing a dramatic polarity increase relative to the parent sulfide (XLogP3 = 0.1) . This ΔLogP of approximately −1.4 to −1.7 units provides a rational, stepwise method to dial in polarity without altering the core scaffold geometry. Neither 2-oxa-6-azaspiro[3.3]heptane nor 2,6-diazaspiro[3.3]heptane offers an analogous, chemically accessible oxidation series that preserves the heteroatom's connectivity to the spiro core [1]. The sulfone oxidation state also renders the sulfur non-nucleophilic, eliminating potential metabolic liabilities associated with sulfide oxidation by cytochrome P450 enzymes [2].

Oxidation state LogD modulation Scaffold diversification

Topological Polar Surface Area (TPSA) Divergence: 37.3 Ų (Thia) vs. 21.3 Ų (Oxa) Impacts Permeability Predictions

The computed TPSA of 2-thia-6-azaspiro[3.3]heptane free base is 37.3 Ų, which is 16.0 Ų (75%) higher than that of 2-oxa-6-azaspiro[3.3]heptane (21.3 Ų) [1]. This difference arises from the larger van der Waals surface contributed by the sulfur atom and its associated electron density distribution. In the context of CNS drug design, compounds with TPSA < 60–70 Ų are generally considered favorable for passive blood–brain barrier permeation, while TPSA > 140 Ų is associated with poor brain penetration [2]. Both thia and oxa scaffolds fall well within the CNS-favorable range; however, the 16 Ų TPSA differential represents a meaningful parameter space shift when optimizing for specific permeability–solubility trade-offs. The thia scaffold's higher TPSA may translate to modestly improved aqueous solubility relative to the oxa analog while retaining acceptable passive permeability [3].

TPSA Membrane permeability Blood–brain barrier

Hemioxalate Salt Stoichiometry (2:1): Differentiated Solid-State Properties vs. Hydrochloride and 1:1 Oxalate Forms

The hemioxalate salt of 2-thia-6-azaspiro[3.3]heptane adopts a defined 2:1 (free base:oxalic acid) stoichiometry, distinguishing it from the hydrochloride salt (1:1) and the 1:1 oxalate alternative available for the oxa analog [1]. The pKa₁ of oxalic acid (≈1.27) ensures complete proton transfer to the spirocyclic amine (pKa ~9.6), yielding a stable crystalline salt . Literature precedent for the closely related 2-oxa-6-azaspiro[3.3]heptane system indicates that oxalate salt forms are more stable than free base but less soluble than sulfonate salt forms [2]. The hemioxalate's intermediate stoichiometry—providing one oxalic acid dianion per two amine units—balances crystallinity with potentially reduced hygroscopicity compared to the hydrochloride, which is a practical advantage for long-term storage, weighing accuracy, and formulation reproducibility in early-stage discovery .

Salt form Solid-state stability Crystallinity

Spiro[3.3]heptane Scaffold Conformational Restriction: Class-Level Differentiation from Monocyclic Piperidine/Morpholine Counterparts

The spiro[3.3]heptane scaffold enforces a rigid, three-dimensional geometry with zero rotatable bonds and a characteristic 90° twist between the two terminal heteroatom positions, as established by X-ray crystallography and quantum mechanical conformational analysis [1]. When deployed as a piperidine or morpholine bioisostere, the azaspiro[3.3]heptane motif generally reduces measured logD₇.₄ by as much as −1.0 log units relative to the monocyclic counterpart and increases basicity (ΔpKa[ACD] ≈ +1.9 for diaza vs. piperazine) [2]. In the specific case of 2-oxa-6-azaspiro[3.3]heptane replacing morpholine in the AZD1979 series, ΔpKa = +1.5 and ΔlogD₇.₄ = −1.2 were observed [3]. Heteroatom-substituted spiro[3.3]heptanes as a class also demonstrate higher aqueous solubility and a trend toward improved metabolic stability relative to their cyclohexane analogs [4]. The 2-thia variant extends this class-level advantage with the additional sulfur-specific oxidation handle.

Conformational restriction Bioisosterism Metabolic stability

Procurement-Matched Application Scenarios for 2-Thia-6-azaspiro[3.3]heptane Hemioxalate (CAS 1233143-48-0)


CNS Lead Optimization Requiring Moderate Lipophilicity with Conformational Restriction

When a medicinal chemistry program targeting CNS disorders requires a piperidine or morpholine replacement with controlled lipophilicity, 2-thia-6-azaspiro[3.3]heptane hemioxalate offers an XLogP3 of 0.1—intermediate between the oxa analog (−0.7) and monocyclic piperidine (+0.8)—while contributing zero rotatable bonds and a rigid 90° scaffold geometry that can enhance target binding selectivity [1]. The class-validated logD₇.₄ reduction of up to −1.0 units relative to monocyclic counterparts supports improved ADME profiles [2].

Systematic Physicochemical Tuning via Controlled Sulfur Oxidation Series

Programs requiring stepwise modulation of polarity without altering core geometry can exploit the thia scaffold's unique oxidation series: parent sulfide (XLogP3 = 0.1) → sulfoxide (intermediate polarity) → sulfone (ACD/LogP = −1.32, ACD/LogD₇.₄ = −1.60) . This provides a ~1.5 log unit logD span accessible through standard oxidation chemistry, enabling rational optimization of solubility, permeability, and metabolic stability within a single scaffold series—a capability absent in 2-oxa- and 2,6-diaza-azaspiro[3.3]heptane analogs [3].

Building Block Procurement for Parallel Library Synthesis with Defined Salt Stoichiometry

The hemioxalate salt (CAS 1233143-48-0) is supplied as a crystalline solid at ≥97% purity, with the 2:1 free base:oxalic acid stoichiometry providing a defined, reproducible composition for automated solid dispensing and parallel synthesis workflows . The nitrogen atom serves as the primary functionalization handle (Boc protection, sulfonylation, arylation), while the sulfur atom remains available for late-stage oxidation, enabling divergent library synthesis from a single building block .

Kinase Inhibitor or Epigenetic Modulator Scaffold Replacement

Derivatives of 2-thia-6-azaspiro[3.3]heptane have been cited in patent literature as components of kinase inhibitor and epigenetic modulator chemotypes, where the sulfur atom's electronic character and potential for sulfone/sulfoximine formation provide differentiated binding interactions compared to oxygen or nitrogen heteroatom analogs [4]. The scaffold's TPSA of 37.3 Ų (free base) remains well within CNS drug-like space, making it applicable for both peripheral and central target programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thia-6-azaspiro[3.3]heptane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.